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Introduction

G protein-coupled receptor 55 (GPR55) has emerged as a significant area of research in

cellular signaling, implicated in a variety of physiological and pathological processes. Its

activation by various ligands, including lysophosphatidylinositol (LPI) and certain cannabinoid

compounds, triggers a cascade of intracellular events that modulate gene expression and

cellular function. This technical guide provides an in-depth examination of the effects of GPR55

agonism on two critical transcription factors: the Nuclear Factor of Activated T-cells (NFAT) and

the cAMP response element-binding protein (CREB).

While this guide aims to be a comprehensive resource, it is important to note that a search of

the scientific literature did not yield specific information on a compound referred to as "GPR55
agonist 4." Therefore, this document will focus on the well-characterized effects of established

GPR55 agonists, providing a foundational understanding of how activation of this receptor

influences NFAT and CREB signaling pathways. The data, protocols, and pathways described

herein are compiled from peer-reviewed studies and are intended for researchers, scientists,

and drug development professionals.

GPR55 Signaling and its Influence on NFAT and
CREB
GPR55 is known to couple to Gαq and Gα12/13 proteins.[1][2][3] Activation of these G proteins

initiates distinct downstream signaling cascades that ultimately converge on the activation of
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transcription factors like NFAT and CREB.[2] The specific signaling pathway engaged can be

influenced by the activating ligand, suggesting a potential for biased agonism.[4]

GPR55-Mediated NFAT Activation
The activation of NFAT by GPR55 agonists is predominantly linked to the Gα12/13-RhoA

signaling axis and subsequent increases in intracellular calcium. Upon agonist binding, GPR55

activates RhoA, which in turn can stimulate phospholipase C (PLC). PLC catalyzes the

hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate

(IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading

to the release of stored calcium into the cytoplasm. This sustained or oscillatory increase in

intracellular calcium activates calcineurin, a calcium-dependent phosphatase. Calcineurin then

dephosphorylates NFAT, enabling its translocation from the cytoplasm to the nucleus, where it

can regulate the expression of target genes.

// Nodes Agonist [label="GPR55 Agonist\n(e.g., LPI, AM251)", fillcolor="#FBBC05",

fontcolor="#202124"]; GPR55 [label="GPR55", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Galpha1213 [label="Gα12/13", fillcolor="#34A853", fontcolor="#FFFFFF"]; RhoA [label="RhoA",

fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="PLC", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Ca_release [label="Intracellular\nCa2+ Release", shape=ellipse,

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calcineurin [label="Calcineurin",

fillcolor="#34A853", fontcolor="#FFFFFF"]; NFAT_P [label="NFAT-P\n(Cytoplasm)",

fillcolor="#F1F3F4", fontcolor="#202124"]; NFAT [label="NFAT\n(Nucleus)",

fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Gene Expression",

shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Agonist -> GPR55; GPR55 -> Galpha1213; Galpha1213 -> RhoA; RhoA -> PLC; PLC

-> Ca_release; Ca_release -> Calcineurin; Calcineurin -> NFAT_P; NFAT_P -> NFAT

[label="Dephosphorylation"]; NFAT -> Gene_Expression; } caption: GPR55-NFAT Signaling

Pathway.

GPR55-Mediated CREB Activation
The activation of CREB through GPR55 signaling appears to be more complex, potentially

involving multiple parallel pathways. Studies have shown that GPR55 agonists can induce the

phosphorylation of CREB, a key step for its activation. This phosphorylation can be mediated
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by several kinases, including Ca2+/calmodulin-dependent protein kinase IV (CaMKIV),

extracellular signal-regulated kinase 1/2 (Erk1/2), and protein kinase A (PKA). The activation of

these kinases can be initiated by the increase in intracellular calcium and potentially other G

protein-mediated signaling events. Once phosphorylated, CREB can bind to cAMP response

elements (CRE) in the promoter regions of target genes, thereby modulating their transcription.

// Nodes Agonist [label="GPR55 Agonist\n(e.g., O-1602)", fillcolor="#FBBC05",

fontcolor="#202124"]; GPR55 [label="GPR55", fillcolor="#4285F4", fontcolor="#FFFFFF"];

G_protein [label="Gαq/Gα12/13", fillcolor="#34A853", fontcolor="#FFFFFF"];

Second_Messengers [label="Intracellular\nSignaling", shape=ellipse, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; CaMKIV [label="CaMKIV", fillcolor="#34A853", fontcolor="#FFFFFF"];

Erk12 [label="Erk1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="PKA",

fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB", fillcolor="#F1F3F4",

fontcolor="#202124"]; pCREB [label="pCREB\n(Nucleus)", fillcolor="#FBBC05",

fontcolor="#202124"]; Gene_Expression [label="Gene Expression", shape=ellipse,

fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Agonist -> GPR55; GPR55 -> G_protein; G_protein -> Second_Messengers;

Second_Messengers -> CaMKIV; Second_Messengers -> Erk12; Second_Messengers ->

PKA; CaMKIV -> CREB; Erk12 -> CREB; PKA -> CREB; CREB -> pCREB

[label="Phosphorylation"]; pCREB -> Gene_Expression; } caption: GPR55-CREB Signaling

Pathway.

Quantitative Data on GPR55 Agonist Effects
The following tables summarize quantitative data from various studies on the effects of GPR55

agonists on NFAT and CREB signaling. These tables are intended to provide a comparative

overview of the potency and efficacy of different agonists.

Table 1: GPR55 Agonist-Induced NFAT Activation
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Agonist Cell Line Assay Type
EC50 /
Concentrati
on

Fold
Induction
(vs.
Control)

Reference

L-α-

lysophosphati

dylinositol

(LPI)

GPR55-

HEK293

NFAT-

luciferase

reporter

~1 µM Not specified

AM251
GPR55-

HEK293

NFAT-

luciferase

reporter

~1 µM Similar to LPI

O-1602
THP-1

macrophages

qRT-PCR for

NFATc2

mRNA

24h treatment Upregulated

Table 2: GPR55 Agonist-Induced CREB Phosphorylation
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Agonist Cell Line Assay Type
Concentrati
on

Fold
Induction
(vs.
Control)

Reference

L-α-

lysophosphati

dylinositol

(LPI)

GPR55-

HEK293

Western Blot

(pCREB)

0.3-1 µM

(peak)

Marked

increase

AM251
GPR55-

HEK293

Western Blot

(pCREB)
Not specified

~150-175%

of LPI

response

SR141716A
GPR55-

HEK293

Western Blot

(pCREB)
Not specified

~150-175%

of LPI

response

O-1602 MIN6 cells
Western Blot

(pCREB)
10 µM

Significant

increase

Abn-CBD MIN6 cells
Western Blot

(pCREB)
20 µM

Significant

increase

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of

GPR55 agonists on NFAT and CREB signaling.

NFAT Reporter Gene Assay
Objective: To quantify the activation of NFAT transcription factors following treatment with a

GPR55 agonist.

Materials:

HEK293 cells stably expressing human GPR55 (GPR55-HEK293).

NFAT-luciferase reporter plasmid.
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Control plasmid (e.g., Renilla luciferase) for normalization.

Lipofectamine 2000 or similar transfection reagent.

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).

GPR55 agonist of interest.

Luciferase Assay System (e.g., Dual-Luciferase Reporter Assay System).

Luminometer.

Protocol:

Cell Seeding: Seed GPR55-HEK293 cells in a 24-well plate at a density that will result in 70-

80% confluency at the time of transfection.

Transfection: Co-transfect the cells with the NFAT-luciferase reporter plasmid and the control

plasmid using a suitable transfection reagent according to the manufacturer's instructions.

Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.

Agonist Treatment: Replace the medium with serum-free DMEM and treat the cells with

various concentrations of the GPR55 agonist or vehicle control.

Incubation: Incubate for an additional 6-8 hours.

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using the

passive lysis buffer provided with the luciferase assay kit.

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using

a luminometer according to the manufacturer's protocol.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for

each sample. Calculate the fold induction of NFAT activity by dividing the normalized

luciferase activity of the agonist-treated samples by that of the vehicle-treated samples.

CREB Phosphorylation Western Blot
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Objective: To detect and quantify the phosphorylation of CREB at Serine 133 in response to

GPR55 agonist treatment.

Materials:

Cells expressing GPR55 (e.g., GPR55-HEK293, MIN6 cells).

GPR55 agonist of interest.

Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors.

BCA Protein Assay Kit.

SDS-PAGE gels and running buffer.

Transfer buffer and nitrocellulose or PVDF membranes.

Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with

Tween 20 - TBST).

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB.

Horseradish peroxidase (HRP)-conjugated secondary antibody.

Enhanced chemiluminescence (ECL) detection reagent.

Chemiluminescence imaging system.

Protocol:

Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the GPR55

agonist at the desired concentrations and time points.

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and

collect the lysate.

Protein Quantification: Determine the protein concentration of each lysate using the BCA

assay.
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SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli

buffer and separate the proteins by SDS-PAGE.

Western Blotting: Transfer the separated proteins to a membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-CREB primary

antibody overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-

conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane and detect the protein bands using an ECL reagent and an

imaging system.

Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total

CREB antibody for normalization.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the

phospho-CREB signal to the total CREB signal for each sample.

Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effect of a

GPR55 agonist on a specific signaling pathway.

// Nodes A [label="Cell Culture\n(GPR55-expressing cells)", fillcolor="#F1F3F4",

fontcolor="#202124"]; B [label="Transfection\n(if applicable, e.g., reporter assays)",

fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="GPR55 Agonist\nTreatment",

fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Cell Lysis or\nFixation",

fillcolor="#F1F3F4", fontcolor="#202124"]; E1 [label="Reporter Gene\nAssay", shape=ellipse,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; E2 [label="Western Blot", shape=ellipse,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3 [label="Calcium Imaging", shape=ellipse,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Data Acquisition\nand Analysis",

fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Conclusion", fillcolor="#EA4335",

fontcolor="#FFFFFF"];
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// Edges A -> B; B -> C; A -> C [style=dashed]; C -> D; D -> E1; D -> E2; C -> E3 [label="Live

Cell\nAnalysis"]; E1 -> F; E2 -> F; E3 -> F; F -> G; } caption: Generalized Experimental

Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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